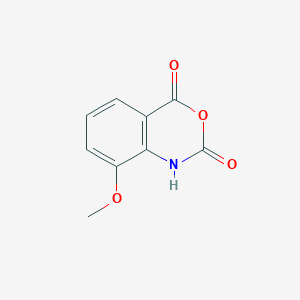

3-Metoxi-anhídrido isatónico

Descripción general

Descripción

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of benzo[d][1,3]oxazine diones. This class of compounds is known for its potential biological activities and is often explored for the synthesis of novel derivatives with enhanced properties. The compound itself and its derivatives have been the subject of various studies aiming to explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a novel entry into hexahydro-benzazocine diones and tetrahydro-benzazonine diones was achieved through an oxidative ring expansion reaction using sodium periodate in isopropanol . Another study reported the one-pot synthesis of azo-linked benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a CuO@RHA/MCM-41 nanocomposite as a catalyst, highlighting the advantages of mild conditions and excellent yields . Additionally, the synthesis of 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives was performed, and the structures were confirmed by NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure and spectroscopic studies of a compound with a similar oxazine ring system were characterized by IR and 1H NMR, and confirmed by single crystal X-ray study . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers was also performed, and the crystal structures were determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the oxazine ring system allows for various chemical transformations. For instance, the parent compound 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione was prepared and further reacted to afford chloro-substituted derivatives, which were then substituted by secondary cyclic amines to yield 3-substituted derivatives . Another study reported the thermal reaction of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine with dienophiles to give triphenylene-o-dicarboxylic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]oxazine diones and their derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the spectroscopic studies, can affect the stability and reactivity of these compounds . The crystal structures and packing motifs, as revealed by X-ray diffraction studies, provide insights into the solid-state properties of these compounds . The antibacterial, antifungal, and antioxidant activities of some novel derivatives have also been evaluated, demonstrating the potential of these compounds in biological applications .

Aplicaciones Científicas De Investigación

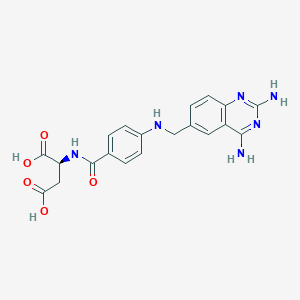

Síntesis de compuestos heterocíclicos que contienen nitrógeno

El 3-Metoxi-anhídrido isatónico sirve como un bloque de construcción versátil para la síntesis de una variedad de estructuras heterocíclicas que contienen nitrógeno. Estos incluyen derivados de quinazolinas, quinazolinonas, quinazolindionas, benzodiazepinas, quinolinonas y triptantrenos . La reactividad del compuesto permite la construcción de arquitecturas moleculares complejas que son significativas en la química medicinal.

Catálisis en la síntesis farmacéutica

En el ámbito de la química farmacéutica, el this compound se puede utilizar en procesos catalíticos que involucran solventes eutécticos profundos (DES). Estos solventes actúan como catalizadores a través de interacciones de enlace de hidrógeno en diversas transformaciones químicas, como condensaciones y adiciones nucleofílicas a grupos carbonilo . Esta aplicación es crucial para desarrollar vías de síntesis farmacéutica ecológicas y sostenibles.

Precursor para ingredientes farmacéuticos activos (API)

El compuesto se emplea como precursor en la síntesis de API. Su flexibilidad estructural le permite sufrir múltiples transformaciones químicas, convirtiéndolo en un activo valioso en el diseño y la producción de productos farmacéuticos .

Síntesis orgánica y ciencia de materiales

El this compound se utiliza en la síntesis orgánica para crear materiales con propiedades específicas. Su aplicación se extiende a la ciencia de los materiales, donde contribuye al desarrollo de nuevos materiales con uso potencial en diversas industrias .

Química ambiental

En química ambiental, el this compound puede ser parte de procesos destinados a reducir el impacto ambiental de la síntesis química. Su papel en la creación de DES, que son más ecológicos que los solventes tradicionales, destaca su importancia en las iniciativas de química verde .

Investigación bioquímica

Se han encontrado derivados del compuesto en tejido mamífero, lo que indica un posible papel en los procesos bioquímicos dentro de los organismos vivos. La investigación sobre sus aplicaciones bioquímicas podría conducir a descubrimientos sobre las funciones celulares y los mecanismos de las enfermedades .

Safety and Hazards

Mecanismo De Acción

Target of Action

Isatoic anhydride derivatives, to which this compound belongs, are known to be versatile substrates in the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

The mode of action of 3-Methoxy-isatoic anhydride is likely related to its chemical structure. As an anhydride, it can undergo nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This reaction mechanism is common among carboxylic acid derivatives, including anhydrides .

Biochemical Pathways

These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .

Result of Action

Isatin derivatives, which include this compound, have been associated with various biological and pharmacological properties such as antitumor, antioxidant, antimicrobial, anti-inflammatory, and antiviral activities .

Action Environment

The synthesis of isatin-based compounds, including this one, has been explored in green chemistry, focusing on reactions in water and aqueous media .

Propiedades

IUPAC Name |

8-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTOZGCACQWXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441708 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34954-65-9 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34954-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

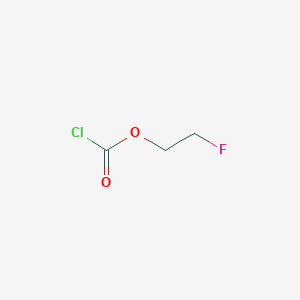

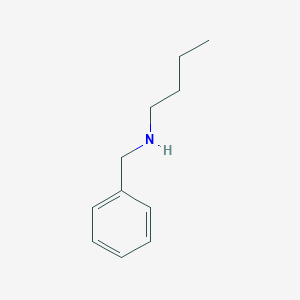

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)